REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu]([C:11]#[N:12])C#N.[ClH:13]>O>[Cl:13][C:3]1[CH:4]=[CH:5][C:6]([C:11]#[N:12])=[C:1]([CH3:7])[CH:2]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for another hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
without stirring
|
Type
|
CUSTOM
|
Details
|
The toluene phase and precipitate were then separated from the aqueous phase
|
Type
|
STIRRING
|
Details
|
this reaction mixture was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The organic phase was then extracted with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C#N)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |